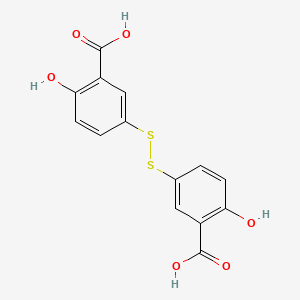
5,5'-Dithiodisalicylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Dithiodisalicylic acid is an organic compound with the molecular formula C14H10O6S2. It is also known as 3,3′-dithiobis[6-hydroxybenzoic acid]. This compound is characterized by the presence of two salicylic acid moieties linked by a disulfide bond. It is a derivative of salicylic acid and has unique properties due to the presence of the disulfide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Dithiodisalicylic acid typically involves the oxidation of 5-mercaptosalicylic acid. One common method is to react 5-mercaptosalicylic acid with an oxidizing agent such as iodine or hydrogen peroxide in an alkaline medium. The reaction proceeds as follows:
2C7H6O3S+I2→C14H10O6S2+2HI
Industrial Production Methods
Industrial production methods for 5,5’-Dithiodisalicylic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5,5’-Dithiodisalicylic acid undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The hydroxyl groups can participate in esterification and etherification reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol, sodium borohydride.
Substitution: Acyl chlorides, alkyl halides.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Esters, ethers.
Scientific Research Applications
5,5’-Dithiodisalicylic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organic compounds.
Biology: Employed in studies of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential antioxidant properties and its role in drug delivery systems.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 5,5’-Dithiodisalicylic acid is primarily related to its ability to undergo redox reactions. The disulfide bond can be reduced to form thiols, which can then participate in further chemical reactions. This redox activity is crucial in biological systems, where disulfide bonds play a key role in protein folding and stability.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-Dithiodipropionic acid
- Dithiodiglycolic acid
- 5,5’-Dithio-bis(2-nitrobenzoic acid)
- Dithiodibutyric acid
- 2,2’-Dithiodisalicylic acid
Uniqueness
5,5’-Dithiodisalicylic acid is unique due to its specific structure, which includes two salicylic acid moieties linked by a disulfide bond. This structure imparts distinct chemical and biological properties, making it valuable in various applications, particularly in redox chemistry and protein studies.
Properties
CAS No. |
24619-05-4 |
|---|---|
Molecular Formula |
C14H10O6S2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
5-[(3-carboxy-4-hydroxyphenyl)disulfanyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C14H10O6S2/c15-11-3-1-7(5-9(11)13(17)18)21-22-8-2-4-12(16)10(6-8)14(19)20/h1-6,15-16H,(H,17,18)(H,19,20) |
InChI Key |
IPIOEZKHDKHTNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SSC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


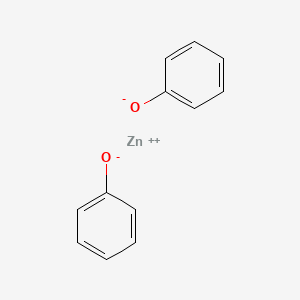
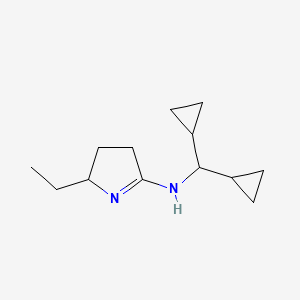
![N-Allyl-6-chlorobenzo[d]thiazol-2-amine](/img/structure/B13758232.png)
![4-[1-(3-benzyl-3,9-diazoniabicyclo[3.3.1]nonan-9-yl)propan-2-yl]morpholin-4-ium;trichloride;trihydrate](/img/structure/B13758234.png)

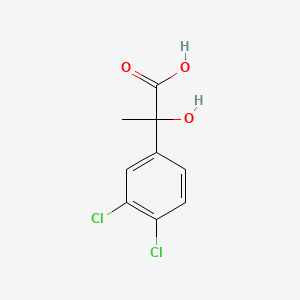
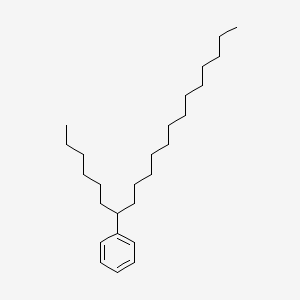
![2-[[Ethoxy(ethyl)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B13758270.png)
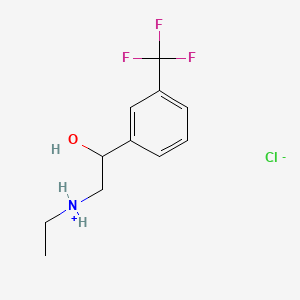
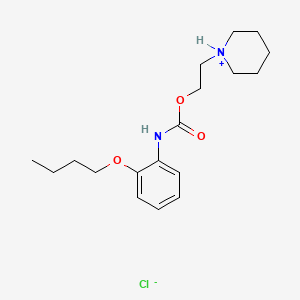
![s-{2-[(2-Chloroethyl)sulfanyl]ethyl} phenylethanethioate](/img/structure/B13758291.png)
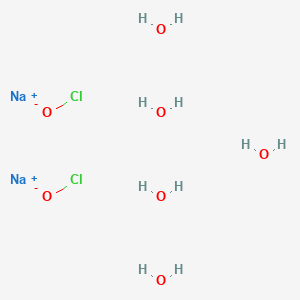
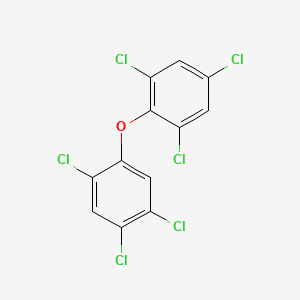
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-propylcarbamate;chloride](/img/structure/B13758298.png)
